Cas no 304889-06-3 (N-(4-methoxyphenyl)-3-phenoxypropanamide)

N-(4-Methoxyphenyl)-3-phenoxypropanamide is a synthetic organic compound featuring a methoxyphenyl and phenoxypropanamide structure, making it a versatile intermediate in pharmaceutical and agrochemical applications. Its key advantages include high purity and stability, ensuring reliable performance in synthetic processes. The compound's amide and ether functional groups contribute to its reactivity, facilitating its use in the development of biologically active molecules. Its well-defined molecular structure allows for precise modifications, enhancing its utility in research and industrial settings. Suitable for controlled reactions, it offers consistent results in the synthesis of specialized derivatives, supporting advancements in medicinal and crop protection chemistry.
N-(4-methoxyphenyl)-3-phenoxypropanamide structure
304889-06-3 structure
Product name:N-(4-methoxyphenyl)-3-phenoxypropanamide
CAS No:304889-06-3
MF:C16H17NO3
MW:271.311084508896
CID:6420471
PubChem ID:725629

N-(4-methoxyphenyl)-3-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxyphenyl)-3-phenoxypropanamide
    • Propanamide, N-(4-methoxyphenyl)-3-phenoxy-
    • SR-01000410583
    • AKOS001613582
    • F0405-2687
    • Oprea1_179395
    • HMS2282B08
    • SMR000141179
    • Oprea1_154707
    • SR-01000410583-1
    • HMS1609G09
    • 304889-06-3
    • MLS000533741
    • CHEMBL1328688
    • Inchi: 1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)17-16(18)11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
    • InChI Key: QGTBXPAYXVPCLR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CCC(NC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 271.12084340g/mol
  • Monoisotopic Mass: 271.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.172±0.06 g/cm3(Predicted)
  • Boiling Point: 488.4±30.0 °C(Predicted)
  • pka: 13.85±0.70(Predicted)

N-(4-methoxyphenyl)-3-phenoxypropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0405-2687-5μmol
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0405-2687-20mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0405-2687-25mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0405-2687-10μmol
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0405-2687-1mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0405-2687-30mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0405-2687-50mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0405-2687-3mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0405-2687-4mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0405-2687-15mg
N-(4-methoxyphenyl)-3-phenoxypropanamide
304889-06-3 90%+
15mg
$89.0 2023-05-17

N-(4-methoxyphenyl)-3-phenoxypropanamide Related Literature

Additional information on N-(4-methoxyphenyl)-3-phenoxypropanamide

N-(4-Methoxyphenyl)-3-Phenoxypropanamide: A Comprehensive Overview

N-(4-Methoxyphenyl)-3-Phenoxypropanamide, also known by its CAS number 304889-06-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methoxyphenyl group with a phenoxypropanamide moiety. The N-(4-methoxyphenyl) group contributes to the compound's stability and bioavailability, while the 3-phenoxypropanamide portion plays a crucial role in its pharmacological activity.

Recent studies have highlighted the potential of N-(4-Methoxyphenyl)-3-Phenoxypropanamide in various therapeutic applications. For instance, researchers have explored its role as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative diseases. The compound has been shown to interact with key enzymes involved in inflammation and oxidative stress, making it a promising candidate for anti-inflammatory and antioxidant therapies.

The synthesis of N-(4-Methoxyphenyl)-3-Phenoxypropanamide involves a multi-step process that typically includes nucleophilic substitution and amide bond formation. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. This has been particularly important for large-scale production, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications.

In terms of structural characterization, N-(4-Methoxyphenyl)-3-Phenoxypropanamide has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided valuable insights into the compound's conformational flexibility and stereochemistry, which are critical factors in determining its biological activity.

One of the most exciting developments in recent years has been the exploration of N-(4-Methoxyphenyl)-3-Phenoxypropanamide as a potential lead compound for drug discovery. Preclinical studies have demonstrated its ability to inhibit key targets associated with cancer progression, such as tyrosine kinases and histone deacetylases (HDACs). These findings suggest that the compound could be developed into a novel therapeutic agent for treating various types of cancer.

Moreover, N-(4-Methoxyphenyl)-3-Phenoxypropanamide has shown promise in addressing metabolic disorders, such as obesity and type 2 diabetes. By modulating lipid metabolism and insulin sensitivity, the compound has been found to improve glucose tolerance and reduce adiposity in preclinical models. These results highlight its potential as a multifunctional agent with broad therapeutic applications.

Despite its numerous advantages, further research is needed to fully understand the mechanisms underlying N-(4-Methoxyphenyl)-3-Phenoxypropanamide's biological effects. Long-term toxicity studies and clinical trials are essential to evaluate its safety profile and efficacy in human subjects. Additionally, efforts should be made to explore alternative synthetic routes that could enhance scalability and reduce production costs.

In conclusion, N-(4-Methoxyphenyl)-3-Phenoxypropanamide represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With ongoing advancements in chemical synthesis and drug discovery technologies, this compound is poised to play a significant role in addressing some of the most pressing health challenges of our time.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.